(1R,2R)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide
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Overview
Description
(1R,2R)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide is a chiral compound with a pyrrolidine ring substituted with a methyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide can be achieved through several synthetic routes. One common method involves the cyclization of N-substituted piperidines, followed by oxidation. The formation of pyrrolidine derivatives often involves a domino process, including the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of specific oxidants and additives can help in achieving selective synthesis of the desired product .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of different pyrrolidine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can lead to the formation of pyrrolidine-2-carbaldehyde, while reduction can yield different pyrrolidine derivatives .
Scientific Research Applications
(1R,2R)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share structural similarities with (1R,2R)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide and are studied for their biological activities.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds also have similar structural features and are used in various chemical and biological applications.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both pyrrolidine and pyridine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-[(1R,2R)-1-methyl-1-oxidopyrrolidin-1-ium-2-yl]pyridine |
InChI |
InChI=1S/C10H14N2O/c1-12(13)7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12-/m1/s1 |
InChI Key |
RWFBQHICRCUQJJ-ZYHUDNBSSA-N |
Isomeric SMILES |
C[N@+]1(CCC[C@@H]1C2=CN=CC=C2)[O-] |
Canonical SMILES |
C[N+]1(CCCC1C2=CN=CC=C2)[O-] |
Origin of Product |
United States |
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